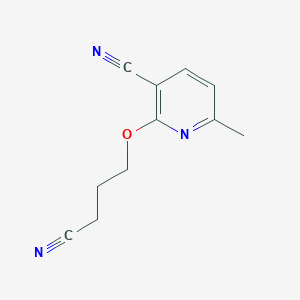
2-(3-Cyanopropoxy)-6-methylpyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Cyanopropoxy)-6-methylpyridine-3-carbonitrile (CPMPC) is an organic compound that is used in various scientific research applications. CPMPC has a wide range of uses in organic chemistry, biochemistry, and pharmacology. It is a versatile compound that is used in a variety of experiments in the laboratory.
科学研究应用
2-(3-Cyanopropoxy)-6-methylpyridine-3-carbonitrile is used in a variety of scientific research applications. It is used in organic chemistry to synthesize various compounds. It is also used in biochemistry to study the structure and function of proteins, enzymes, and other biomolecules. In pharmacology, this compound is used to study the pharmacokinetics and pharmacodynamics of drugs.
作用机制
- The primary target of 2-(3-Cyanopropoxy)-6-methylpyridine-3-carbonitrile (let’s call it “Compound X” for brevity) is .
- Its role involves .
- These properties impact its bioavailability by .
- Environmental factors, such as , influence the efficacy and stability of Compound X.
- Notably, .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
- Compound X exhibits specific ADME (absorption, distribution, metabolism, and excretion) properties:
Result of Action
Action Environment
: Okuda, K., Yoshida, M., Hirota, T., & Sasaki, K. (2010). Improved Synthesis of 5-Amino-1,2-dihydrofuro[2,3-c]isoquinolines via Truce–Smiles Rearrangement and Subsequent Formation to Furo[2,3-c]isoquinoline. Chemical & Pharmaceutical Bulletin, 58(3), 363–368. Read the full article here.
实验室实验的优点和局限性
2-(3-Cyanopropoxy)-6-methylpyridine-3-carbonitrile has several advantages for lab experiments. It is a relatively inexpensive compound and is easy to synthesize. It is also a versatile compound that can be used in a variety of experiments. However, it is important to note that this compound can be toxic if inhaled or ingested, and should be handled with care.
未来方向
The potential future directions of 2-(3-Cyanopropoxy)-6-methylpyridine-3-carbonitrile research are numerous. For example, further research could be done to study the effects of this compound on other enzymes, such as proteases and kinases. Additionally, this compound could be used to study the structure and function of various receptors, such as G-protein coupled receptors. Furthermore, this compound could be used to study the pharmacokinetics and pharmacodynamics of various drugs, as well as their potential interactions with other drugs. Finally, this compound could be used to study the effects of environmental toxins on the human body.
合成方法
2-(3-Cyanopropoxy)-6-methylpyridine-3-carbonitrile is synthesized through a three-step process. The first step involves the reaction of 3-cyanopropoxy-6-methylpyridine (CMP) with N-bromosuccinimide (NBS) and a base to form an intermediate. The intermediate is then reacted with an acid to form the final product, this compound. The synthesis of this compound is a relatively simple process that can be completed in a short amount of time.
生化分析
Biochemical Properties
2-(3-Cyanopropoxy)-6-methylpyridine-3-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can bind to certain proteins, altering their conformation and function, which can have downstream effects on various biochemical pathways .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation. By altering the activity of this pathway, this compound can impact cell growth and survival . Furthermore, it can influence the expression of genes related to oxidative stress and apoptosis, thereby affecting cellular health and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which play a critical role in cell signaling and regulation. This inhibition can result in altered phosphorylation states of various proteins, thereby affecting their activity and function . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time when exposed to light or high temperatures . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to changes in cell viability and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cell survival and reduced oxidative stress. At higher doses, toxic or adverse effects can occur, including cell death and tissue damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for its metabolism. These interactions can lead to the formation of various metabolites, some of which may have biological activity . The compound can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . The localization and accumulation of the compound can impact its activity and effectiveness.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Understanding its subcellular distribution is essential for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
2-(3-cyanopropoxy)-6-methylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-9-4-5-10(8-13)11(14-9)15-7-3-2-6-12/h4-5H,2-3,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMBMIDWAGMRDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C#N)OCCCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-[[(E)-3-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2621499.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2621500.png)
![2-[7-Chloro-2-(pyridin-3-yl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/no-structure.png)
![(2E)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinecarbothioamide](/img/structure/B2621505.png)
![1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(furan-2-yl)methylidene]piperidine-4-carbohydrazide](/img/structure/B2621507.png)
![(1R,6S,8R)-3-(tert-Butoxycarbonyl)-3-azabicyclo[4.2.0]octane-8-carboxylic acid](/img/structure/B2621508.png)
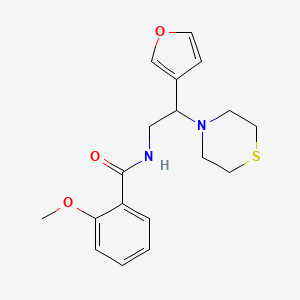
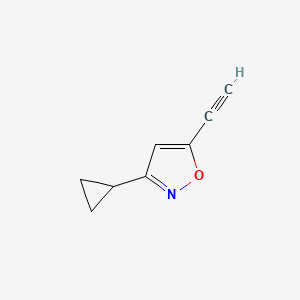
![9-(4-chlorophenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2621511.png)
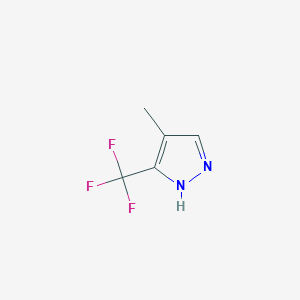
![2-Chloro-1-[2-(piperidin-1-yl)-1,3-thiazol-4-yl]ethan-1-one hydrochloride](/img/structure/B2621516.png)
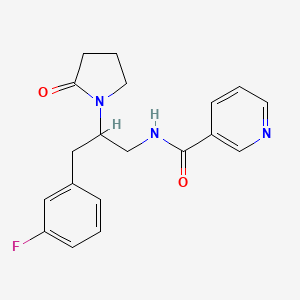
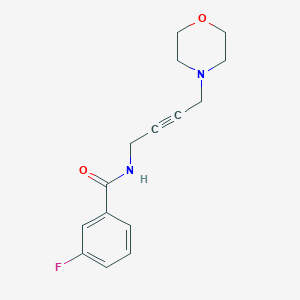
![N-(2-Cyano-3-methylbutan-2-yl)-2-[4-hydroxy-4-(methoxymethyl)piperidin-1-yl]acetamide](/img/structure/B2621522.png)